molecular formula C14H19N5O2 B2659246 5-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380173-45-3

5-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2659246
CAS No.: 2380173-45-3
M. Wt: 289.339
InChI Key: HLYHFGDSKJKYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The final step involves coupling the oxadiazole and piperidine moieties to the pyrimidine core. This can be done using various coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of carboxylic acids, while reduction of the oxadiazole ring can yield amines or alcohols.

Scientific Research Applications

5-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and pyrimidine rings can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-oxadiazol-2-yl)methanol
  • 5-Methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

What sets 5-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine apart is its combination of the oxadiazole, piperidine, and pyrimidine moieties, which confer unique chemical and biological properties. This combination allows for a wide range of interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

2-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-11-5-15-14(16-6-11)20-9-12-3-2-4-19(7-12)8-13-18-17-10-21-13/h5-6,10,12H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYHFGDSKJKYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.